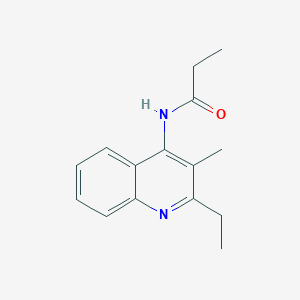

![molecular formula C15H10Cl2N2O B5571664 3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide" is a chemical compound of interest in various fields of chemistry and pharmacology due to its structural and functional properties. The focus on this compound involves understanding its synthesis process, molecular structure analysis, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of related benzamide compounds often involves complex chemical reactions, including nucleophilic acyl substitution and cyclization processes. For example, one method involves the Bischler-Napieralski reaction, used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, indicating the versatility of methods available for synthesizing benzamide derivatives (Browne et al., 1981).

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques for analyzing the molecular structure of benzamides. For instance, the crystal structure and spectral IR, NMR, and UV-Vis investigations of related benzamide compounds provide insights into their optimized geometrical structure and electronic properties, showcasing the compound's stability and reactivity (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including those leading to the formation of novel heterocyclic compounds with potential biological activities. For instance, the reaction of N-Dichlormethylen-benzamid with amidines to synthesize oxo-s-triazines demonstrates the reactivity and potential for creating biologically active molecules (Reimlinger, 1971).

Physical Properties Analysis

The physical properties of benzamide derivatives, including their crystallization behavior and hydrogen bonding patterns, can be crucial for their application in various fields. X-ray structure analysis often reveals the molecular conformation and packing in the crystal lattice, informing on the stability and solubility of these compounds (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzamide derivatives, are influenced by their molecular structure. Studies involving DFT calculations and spectroscopic analysis can reveal the electronic properties, such as HOMO and LUMO energies, which are indicative of the compound's chemical behavior and potential as a precursor for further chemical transformations (Saeed et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibiofilm Properties

Research demonstrates the synthesis of acylthioureas, including compounds with structural similarities to 3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide, and their potential as antimicrobial agents. These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, especially known for their biofilm-forming capabilities. The presence of halogen atoms on the phenyl substituent of the thiourea moiety enhances their anti-pathogenic activity, suggesting a promising direction for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antitubercular Activity

Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, synthesized through green chemistry approaches, exhibit promising antitubercular activity against Mycobacterium tuberculosis. The compounds were evaluated for their in vitro activity, showing most derivatives with potent efficacy and non-cytotoxic nature against human cancer cell lines. Molecular docking studies targeting the enzyme InhA responsible for cell wall synthesis suggest these compounds as active derivatives for antitubercular drug development, highlighting the importance of structural elements akin to 3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide in therapeutic research (Nimbalkar et al., 2018).

Mitosis Inhibition

A series of N-(1,1-dimethylpropynyl) benzamide derivatives, including those with substitutions similar to 3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide, have been studied for their ability to inhibit mitosis in plant cells. One compound, N-(1,1-dimethylpropynyl)-3-chlorobenzamide, demonstrated potent and selective inhibition of mitosis at low concentrations, impacting seedlings across different species. This research provides insights into the role of specific substitutions on benzamide derivatives in influencing biological activity, potentially guiding the development of new herbicides or plant growth regulators (Merlin et al., 1987).

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-13-6-3-11(9-14(13)17)15(20)19-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYLWAQJILPZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)

![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

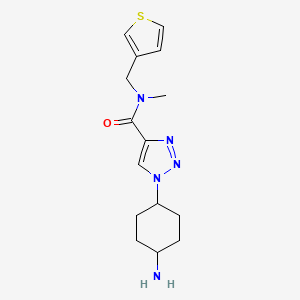

![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)

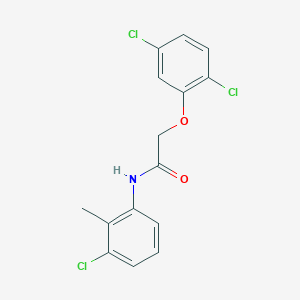

![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

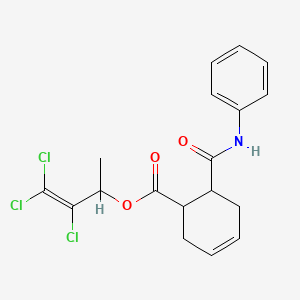

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)